molecular formula C10H10N2O2 B11905692 5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid

Cat. No.: B11905692
M. Wt: 190.20 g/mol
InChI Key: HTOQKXDKXOHSDJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid is a complex organic compound that belongs to the class of quinoxalines This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring fused with a methano bridge and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoxaline: Similar structure but lacks the methano bridge and carboxylic acid group.

    Quinoxaline: The parent compound without the tetrahydro and methano modifications.

    5,8-Dibromoquinoxaline: A halogenated derivative with different chemical properties.

Uniqueness

5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid is unique due to its specific structural features, including the methano bridge and carboxylic acid group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-4-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)7-4-11-8-5-1-2-6(3-5)9(8)12-7/h4-6H,1-3H2,(H,13,14)

InChI Key

HTOQKXDKXOHSDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=NC=C(N=C23)C(=O)O

Origin of Product

United States

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